Lipophilicity Shift from 7‑Methyl Substitution
Computational logP predictions indicate a marked lipophilicity difference between the 7‑methyl substituted target compound (predicted logP ≈ −0.29) and the isomeric 5‑methyl analog (calculated logP = 2.1) . The lower predicted logP of the target compound suggests substantially higher aqueous solubility and a different tissue‑distribution profile when used in cellular assays, which can be advantageous for reducing non‑specific binding in biochemical screens.
| Evidence Dimension | Predicted logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ≈ −0.29 |
| Comparator Or Baseline | Methyl 5-methylimidazo[1,5-a]pyridine-6-carboxylate (positional isomer) – calculated logP = 2.1 |
| Quantified Difference | Δ logP ≈ −2.4 log units (more hydrophilic) |
| Conditions | In silico prediction (ChemExper algorithm); comparator value from Chemsrc/Molaid database |
Why This Matters
A >2 log unit difference in lipophilicity translates to roughly a 100‑fold difference in octanol/water partitioning, directly impacting compound handling, assay compatibility, and early ADME interpretation.
